molecular formula C13H15ClN2O2 B1464175 3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid CAS No. 1312138-71-8

3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid

Cat. No. B1464175
CAS RN: 1312138-71-8
M. Wt: 266.72 g/mol
InChI Key: FFSWMWJFVCCBSS-UHFFFAOYSA-N
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Description

“3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of imidazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Molecular Structure Analysis

The molecular structure of “3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid” includes an imidazole ring attached to a propanoic acid group . The molecular weight of the compound is 266.73 g/mol .

Scientific Research Applications

Antimicrobial Activity

Benzimidazole derivatives, including “3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid”, have been found to possess antimicrobial properties . They can inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antimicrobial drugs.

Anticancer Activity

Benzimidazole derivatives have shown potential in the treatment of cancer . They can interfere with the growth and proliferation of cancer cells, and some derivatives have been used in the treatment of various types of cancer.

Antiviral Activity

Some benzimidazole derivatives have demonstrated antiviral properties . They can inhibit the replication of certain viruses, making them potential candidates for the development of new antiviral drugs.

Antiparasitic Activity

Benzimidazole derivatives have been used in the treatment of parasitic infections . They can inhibit the growth and reproduction of parasites, making them effective in the treatment of various parasitic diseases.

Anti-inflammatory Activity

Benzimidazole derivatives have demonstrated anti-inflammatory properties . They can reduce inflammation in the body, making them potential candidates for the development of new anti-inflammatory drugs.

Antidiabetic Activity

Benzimidazole derivatives have shown potential in the treatment of diabetes . They can help regulate blood sugar levels, making them potential candidates for the development of new antidiabetic drugs.

Antioxidant Activity

Benzimidazole derivatives have demonstrated antioxidant properties . They can neutralize harmful free radicals in the body, making them potential candidates for the development of new antioxidant drugs.

Mechanism of Action

Benzimidazoles

are a class of heterocyclic aromatic organic compounds. This class of compounds has been extensively studied due to their wide range of biological activities. They are known to interact with various enzymes and protein receptors, making them pivotal structures in drug design .

Propionic acids

, on the other hand, are a class of carboxylic acids. They are known to inhibit prostaglandin synthesis by COX-1 and COX-2 . Prostaglandins are lipid compounds that have diverse hormone-like effects in animals.

properties

IUPAC Name

3-(6-chloro-1-propan-2-ylbenzimidazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O2/c1-8(2)16-11-7-9(14)3-4-10(11)15-12(16)5-6-13(17)18/h3-4,7-8H,5-6H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFSWMWJFVCCBSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=CC(=C2)Cl)N=C1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-Chloro-1-isopropyl-1H-benzimidazol-2-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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